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Compound Focus: RTI-51 Hydrochloride

CAS No.: 1391052-88-2

Cat. No.: S1800116

RTI-51 (also known as RTI-4229-51 or bromopane) is a semi-synthetic phenyltropane analog. Its binding
kinetics at the dopamine transporter are a critical area of investigation for understanding its pharmacological

effects and potential as a treatment candidate for cocaine use [1] [2].

The table below summarizes key quantitative data for RTI-51 from rodent studies.

Value / .
Parameter . Experimental Context
Characterization

DAT Occupancy (25% 44.1 minutes [3] Time to displace 25% of [3H]WIN 35,428
displacement) binding in rat striatum after IV injection.
Binding Rate Category Intermediate [4] [5] Slower than cocaine, faster than RTI-31 and
WIN 35,428.
In Vitro Binding Affinity DAT: 1.7 [1] Rat brain tissue, [*H]CFT ligand.
(Ki, nM)
SERT: 10.6 [1] Rat brain tissue, [3H]Paroxetine ligand.
NET: 37.4 [1] Rat brain tissue, [3H]Nisoxetine ligand.
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Value / .
Parameter Experimental Context

Characterization

In Vivo Reinforcing Lower than cocaine [3] Self-administration in rhesus monkeys under a
Efficacy progressive-ratio schedule.
Molecular Weight 338.24 g/mol (Freebase) CieH20BrNO:2 [1]

[1] [2]

374.70 g/mol C16H21BrCINO:2 [6]

(Hydrochloride) [6]

Experimental Protocol: In Vivo Binding Kinetics at the
DAT

This protocol details the method for determining the rate of dopamine transporter occupancy by RTI-51 in

vivo, based on established procedures [4] [5].

Principle

The assay measures the ability of RTI-51 to displace the radiolabeled DAT inhibitor [SHJWIN 35,428 from
transporter sites in the mouse striatum over time. The rate of displacement serves as a proxy for the test

compound's rate of entry into the brain and binding to the target [4].

Materials

Animals: Adult mice.

Test Compound: RTI-51 (e.g., hydrochloride salt) [6].

Radioligand: [CH]WIN 35,428.

Vehicle: Saline or another suitable sterile solvent.

Equipment: Liquid scintillation counter, rapid intravenous injection apparatus, dissection tools.

Procedure
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e Animal Grouping: Randomly assign mice to several timed groups.

¢ Radioligand Administration: Administer a pre-determined dose of [3H]WIN 35,428 intravenously to
all animals.

¢ Test Compound Challenge: At a specific time point after the radioligand, administer an equipotent
dose of RTI-51 intravenously to the experimental groups. A control group receives only the
radioligand and vehicle.

o Tissue Collection: At pre-set time intervals following the RTI-51 injection, euthanize the animals and
rapidly dissect the striatum.

¢ Radioligand Binding Quantification: Homogenize the striatal tissue and measure the amount of
bound [3H]WIN 35,428 using a liquid scintillation counter.

Data Analysis

e Calculate specific binding in the striatum for each animal.

e Express the data from RTI-51-treated groups as a percentage of radioligand binding remaining
compared to the vehicle control group.

¢ Plot the percentage of binding against the time interval between RTI-51 administration and tissue
collection.

e Fit the data to determine the time required to displace 25% (or 50%) of the radioligand, which
allows for comparison of binding rates between different compounds [3].

Protocol Notes & Theoretical Basis for Kinetic
Selectivity

e Dose Equipotency: For a valid comparison of binding rates, the doses of different drugs used in the
displacement study must be equipotent [4] [3]. This is typically established in separate dose-response
experiments.

¢ Influence of Lipophilicity: A weak but significant correlation exists between a drug's lipophilicity and
its earliest time of transporter occupancy, suggesting that lipid solubility influences the rate of brain
entry [4] [5]. RTI-51's intermediate binding rate is consistent with this principle.

¢ Kinetics and Reinforcing Efficacy: The slower binding kinetics of RTI-51 are hypothesized to be a
key factor underlying its lower relative reinforcing efficacy compared to cocaine, as demonstrated
in primate self-administration studies [3]. This supports the broader hypothesis that a rapid onset of
action at the DAT is a critical determinant of a drug's abuse liability.

The following diagram illustrates the core experimental workflow for the in vivo binding kinetics assay.
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Research Implications & Applications

The distinct kinetic profile of RTI-51 makes it a valuable tool and candidate in several research domains:

¢ Cocaine Use Disorder: Its high DAT affinity and selectivity, coupled with a slower onset of action and
lower reinforcing efficacy, make RTI-51 a promising lead compound for developing substitution
therapies to reduce cocaine-seeking behavior [2].

¢ Neuroimaging: RTI-51 has been radiolabeled with Bromine-76 for use in Positron Emission
Tomography (PET) to map the distribution of dopamine transporters in the living brain [1].

¢ Fundamental Pharmacology: It serves as a key compound for studying the structure-kinetic
relationships at the DAT, helping to dissect how the speed of target engagement influences
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behavioral outcomes [4] [3].

Key Considerations for Researchers

e Species Differences: Be aware that binding affinities and kinetic parameters determined in rodent
models may not translate directly to primates or humans due to differences in transporter biology and
metabolism [1] [3].

e Beyond DAT Binding: While this note focuses on DAT kinetics, a complete pharmacological profile
requires investigating other parameters, including the drug's own metabolism, pharmacokinetics, and
functional effects on dopamine reuptake [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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